tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823491-57-1
VCID: VC4276362
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H26N2O4
Molecular Weight: 334.416

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

CAS No.: 1823491-57-1

Cat. No.: VC4276362

Molecular Formula: C18H26N2O4

Molecular Weight: 334.416

* For research use only. Not for human or veterinary use.

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate - 1823491-57-1

Specification

CAS No. 1823491-57-1
Molecular Formula C18H26N2O4
Molecular Weight 334.416
IUPAC Name tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Standard InChI Key ZBUKRLSPLMADFS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is defined by the IUPAC name tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate. Its structure features a pyrrolidine ring substituted at the 3-position with an aminomethyl group protected by a Cbz moiety, while the nitrogen at the 1-position is shielded by a Boc group. The stereospecific (3S)-enantiomer (CAS 872714-75-5) is commercially available for chiral synthesis applications .

Table 1: Physicochemical Properties

PropertyValue
CAS Number1823491-57-1, 872714-75-5
Molecular FormulaC₁₈H₂₆N₂O₄
Molecular Weight334.416 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
InChIKeyZBUKRLSPLMADFS-UHFFFAOYSA-N

Structural Analogues and Modifications

Comparative analysis with derivatives like tert-butyl 3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate (CAS 2680665-21-6) reveals that alkylation at the amino group increases molecular weight (373.4 g/mol) and introduces polar nitrile functionalities . Such modifications enhance hydrogen-bonding potential, a critical factor in target binding affinity .

Synthesis and Manufacturing

Stepwise Synthetic Routes

The synthesis typically proceeds through three stages:

  • Pyrrolidine Functionalization: Alkylation of tert-butyl pyrrolidin-3-ylcarbylate with bromomethyl intermediates introduces the aminomethyl group .

  • Dual Protection Strategy: Sequential Boc and Cbz protection is achieved using di-tert-butyl dicarbonate and benzyl chloroformate under basic conditions (e.g., DIEA in DCM) .

  • Purification: Column chromatography (ethyl acetate/petroleum ether) yields the final product with >97% purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationNaH, DMF, 0°C → rt73–82%
Cbz ProtectionBenzyl chloroformate, DIEA, DCM87%
Boc ProtectionBoc₂O, THF, 40°C90%

Stereochemical Considerations

The (3S)-configured enantiomer is synthesized via asymmetric hydrogenation or chiral resolution, critical for studies requiring enantiopure intermediates . Catalytic hydrogenation over Pd/C effectively removes Cbz groups while preserving Boc protection, enabling downstream functionalization .

Applications in Medicinal Chemistry

Peptidomimetic Development

The compound’s dual-protected amine system facilitates the construction of peptide analogs resistant to proteolytic degradation. For example, it serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors, where pyrrolidine rigidity enhances target engagement .

PROTACs and Targeted Protein Degradation

As a building block for proteolysis-targeting chimeras, the compound links E3 ubiquitin ligase binders to target protein ligands. Its spacers optimize ternary complex formation, as evidenced in recent Bruton’s tyrosine kinase (BTK) degraders .

Enzyme Inhibitor Scaffolds

Structural derivatives exhibit inhibitory activity against serine proteases and kinases. For instance, replacing the Cbz group with sulfonamides yielded nanomolar inhibitors of Factor Xa, a thrombosis target .

Recent Advancements and Research Trends

Pharmacokinetic Optimization

Studies demonstrate that replacing the benzyloxy group with fluorinated aryl moieties improves metabolic stability and blood-brain barrier penetration in CNS-targeted candidates . For example, a 2024 study reported a 3.2-fold increase in half-life for fluorinated analogs in murine models .

Solid-Phase Synthesis Integration

Automated synthesis platforms now incorporate this compound into resin-bound libraries, enabling high-throughput screening of macrocyclic peptides. A 2025 publication highlighted its use in generating a 10,000-member library targeting GPCRs .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%. Solvent-free mechanochemical methods are under investigation to align with sustainable manufacturing principles .

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